3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three methoxy groups attached to the benzene ring and an N-(alpha-methylphenethyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and alpha-methylphenethylamine.
Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This is followed by the addition of alpha-methylphenethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxy-N-(alpha-methylphenethyl)amine.
Substitution: Formation of derivatives with substituted functional groups in place of the methoxy groups.
Scientific Research Applications
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the N-(alpha-methylphenethyl) substituent, resulting in different chemical and biological properties.
3,4,5-Trimethoxy-N-(phenethyl)-benzamide: Similar structure but without the alpha-methyl group, leading to variations in activity and reactivity.
3,4,5-Trimethoxy-N-(alpha-methylbenzyl)-benzamide: Contains a benzyl group instead of a phenethyl group, affecting its overall properties.
Uniqueness
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide is unique due to the presence of both the trimethoxybenzamide core and the N-(alpha-methylphenethyl) substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
18341-14-5 |
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Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C19H23NO4/c1-13(10-14-8-6-5-7-9-14)20-19(21)15-11-16(22-2)18(24-4)17(12-15)23-3/h5-9,11-13H,10H2,1-4H3,(H,20,21) |
InChI Key |
IZVWGCYQLXQLMK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Synonyms |
3,4,5-Trimethoxy-N-(α-methylphenethyl)benzamide |
Origin of Product |
United States |
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